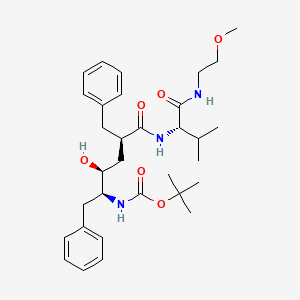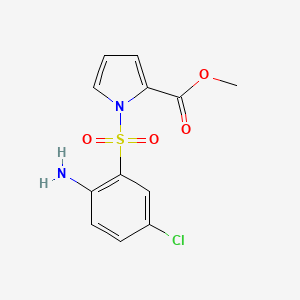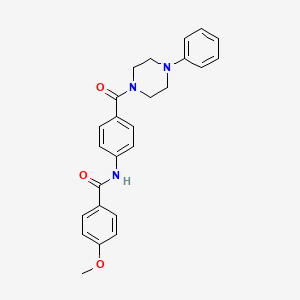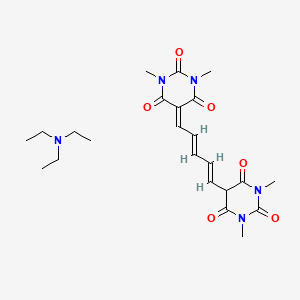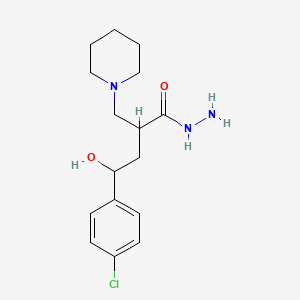
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. This compound is known for its unique structural features, which include an imidazole ring fused to a quinoline moiety. The presence of the hydrochloride group enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted quinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroimidazoquinolines .
科学的研究の応用
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用機序
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride involves its interaction with molecular targets such as kinases and DNA. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Shares a similar core structure but differs in the substitution pattern.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Quinolin-4-one: Lacks the imidazole ring but has comparable chemical properties.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced solubility and ability to interact with multiple molecular targets make it a valuable compound in various research fields .
特性
CAS番号 |
133306-10-2 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
1,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-17(20)14-9-7-8-10-15(14)21(18(16)22)12-6-4-2;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
InChIキー |
XBXJHFGNPXWLSH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


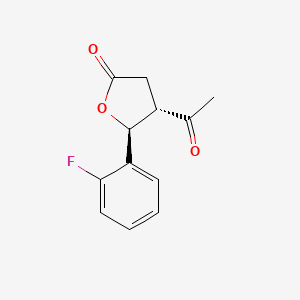
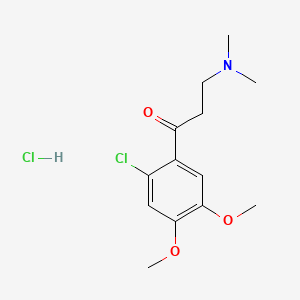
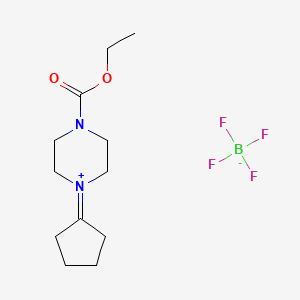
![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
